Quinazoline is a heterocyclic aromatic organic compound with the formula C8H6N2. It consists of a benzene ring fused with a pyrimidine ring. Substituted quinazolines, like those mentioned in the provided papers (e.g., 4-chloro-6-methylpyrimidin-2-amino [], 2-aryl-4-chloro-6-iodoquinazolines []), are derivatives where various functional groups replace hydrogen atoms on the core structure. These modifications can significantly impact the compound's reactivity, biological activity, and other properties, making them valuable building blocks in medicinal and organic chemistry.
The 6-fluoroquinazolinylpiperidinyl moiety has been incorporated into 1,2,4-triazole Mannich base derivatives, which have shown excellent antibacterial efficacies against phytopathogenic bacteria and fungi. These compounds, particularly compound 4f, have demonstrated potent activity against Xanthomonas oryzae pv. oryzae (Xoo), with potential as an alternative bactericide for controlling bacterial blight in rice2. Additionally, the 8-chloroquinolone derivative with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group has shown extremely potent antibacterial activities, surpassing that of known antibiotics against clinical isolates3.
4-Aryl-2-trichloromethylquinazolines have been synthesized and evaluated for their antiplasmodial potential against chloroquine-resistant and -sensitive Plasmodium falciparum strains. These derivatives have shown promising selectivity indexes for human cells, indicating their potential as antimalarial agents4.
Quinazoline derivatives have also been explored for their antitumor properties. For example, 4-(Halogenoanilino)-6-bromoquinazolines and their 6-(4-fluorophenyl) substituted derivatives have been evaluated for in vitro cytotoxicity against cancer cell lines, with some compounds exhibiting significant inhibitory effects against epidermal growth factor receptor tyrosine kinase (EGFR-TK), which is a target for cancer therapy5. Moreover, 2-(3-benzo[b]thienyl)-6,7-methylenedioxyquinolin-4-one analogues have been designed as potent antitumor agents that inhibit tubulin assembly, demonstrating cytotoxicity against various human cancer cell lines8.
Some quinazoline derivatives have been identified as dual inhibitors of Mycobacterium tuberculosis and influenza virus. The novel 5-Chloro-2-thiophenyl-1,2,3-triazolylmethyldihydroquinolines have shown potent antitubercular activity and moderate antiviral activity, providing a foundation for the development of dual inhibitors for tuberculosis and influenza6.
4-Chloro-6-fluoroquinazoline is a heterocyclic compound that belongs to the quinazoline family, which is characterized by a bicyclic structure containing a benzene ring fused to a pyrimidine ring. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including anticancer and antimicrobial properties. Its molecular formula is , and it has a molecular weight of approximately 201.6 g/mol.
The compound can be synthesized through various chemical methods, which will be discussed in detail in the synthesis analysis section. It is also commercially available through various chemical suppliers, indicating its relevance in research and development.
4-Chloro-6-fluoroquinazoline is classified as:
The synthesis of 4-Chloro-6-fluoroquinazoline typically involves several key steps:
A common synthetic route includes:
The molecular structure of 4-Chloro-6-fluoroquinazoline features:
C1=NC2=C(C(=C1Cl)F)N=CN=C2
.4-Chloro-6-fluoroquinazoline can participate in several types of chemical reactions:
Typical reaction conditions involve:
The mechanism of action for 4-Chloro-6-fluoroquinazoline primarily involves its interaction with specific biological targets:
4-Chloro-6-fluoroquinazoline has several significant applications:
The molecular architecture of 4-chloro-6-fluoroquinazoline consists of a quinazoline nucleus—a fusion between benzene and pyrimidine rings—with chlorine and fluorine atoms occupying positions 4 and 6, respectively. Systematic nomenclature follows IUPAC conventions, designating the compound as 4-chloro-6-fluoroquinazoline. The numbering scheme assigns position '1' to the pyrimidine nitrogen adjacent to the fusion point, with subsequent positions numbered consecutively around the bicyclic system. This arrangement generates the molecular formula C₈H₄ClFN₂, corresponding to a molecular weight of 182.59 g/mol [1] [4] [7].
The chlorine atom at position 4 exhibits pronounced electrophilic character due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring. This renders it highly susceptible to nucleophilic substitution reactions, forming carbon-heteroatom (C–N, C–O, C–S) or carbon-carbon bonds. Conversely, the fluorine atom at position 6, while also electron-withdrawing, demonstrates greater stability toward displacement under standard conditions but significantly influences the compound's electronic distribution, lipophilicity, and hydrogen-bonding capabilities. Key structural parameters include:
Table 1: Fundamental Structural and Physicochemical Properties of 4-Chloro-6-fluoroquinazoline
Property | Value/Description | Significance |
---|---|---|
Molecular Formula | C₈H₄ClFN₂ | Defines elemental composition and molecular weight (182.59 g/mol) |
Systematic Name | 4-Chloro-6-fluoroquinazoline | Standard IUPAC nomenclature |
Canonical SMILES | C1=CC2=NC=NC(=C2C=C1F)Cl | Linear notation encoding molecular structure |
Key Substituent Effects | 4-Cl (highly reactive), 6-F (moderately activating) | Governs regioselectivity in nucleophilic substitutions and cross-coupling reactions |
LogP (Estimated) | ~2.5 | Indicates moderate lipophilicity favorable for membrane permeability |
Substituents attached to the quinazoline core profoundly modulate its properties. For instance, introducing aryl groups (e.g., phenyl, 4-methoxyphenyl) at position 2 enhances π-conjugation and influences planarity, impacting DNA intercalation potential or protein binding affinity. Electron-donating groups like methoxy (in 2-(4-methoxyphenyl) derivatives) increase electron density at the 4-position, slightly attenuating chlorine reactivity toward nucleophiles. Conversely, electron-withdrawing groups such as trifluoromethyl (e.g., 2-(trifluoromethyl)-4-chloro-6-fluoroquinazoline) markedly enhance electrophilicity at position 4, facilitating nucleophilic displacement under milder conditions [1] [7] [9]. Halogen atoms at positions 7 or 8 (e.g., 6-bromo-4-chloro-8-fluoroquinazoline) further enhance electrophilicity and provide additional sites for functionalization via cross-coupling reactions [8].
The chemistry of halogenated quinazolines originated in the early 20th century with simple chlorination and bromination strategies applied to the parent quinazoline system. However, controlled regioselective fluorination, particularly at the 6-position, presented significant synthetic hurdles due to the lack of robust fluorinating methodologies compatible with complex heterocycles. Initial routes to 4-chloro-6-fluoroquinazoline relied on multi-step sequences starting from fluorinated anilines. A classical approach involved condensation of 2-amino-5-fluorobenzoic acid derivatives with formamide or trimethyl orthoformate to construct the pyrimidine ring, followed by chlorination at position 4 using agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with catalytic dimethylformamide (DMF) [3] [5] [10].
Significant milestones in the historical evolution include:
Table 2: Historical Evolution of Key Synthetic Methodologies for 4-Chloro-6-fluoroquinazoline Derivatives
Time Period | Synthetic Advancements | Impact on Compound Accessibility and Applications |
---|---|---|
Early-Mid 20th C. | Basic POCl₃ chlorination; Aniline-based cyclizations | Enabled synthesis of simple chloro-quinazolines; Limited scope and regiocontrol |
1980s-1990s | DAST/Deoxo-Fluor for C-F bond formation; Balz-Schiemann reaction | Facilitated regioselective fluorination; Improved yields of 6-fluoro analogs |
2000s-2010s | Microwave-assisted nucleophilic substitution; Pd-catalyzed couplings | Accelerated derivatization at C4; Enabled C-C bond formation at C2/C6/C7/C8 |
2010s-Present | Regioselective halogen dance; Tandem cyclization/functionalization | Enhanced molecular complexity; Streamlined synthesis of polysubstituted analogs |
The integration of fluorinated quinazoline scaffolds into pharmaceuticals accelerated notably with the discovery of the antitumor properties of 5-fluorouracil (5-FU) analogs and the subsequent exploration of fluorinated heterocycles as bioisosteres and metabolic stabilizers. 4-Chloro-6-fluoroquinazoline emerged as a particularly versatile precursor for kinase inhibitors and receptor antagonists, benefiting from the established role of quinazolines in medicinal chemistry and the advantageous pharmacokinetic properties imparted by the fluorine atom [2] [6] [10].
The strategic importance of 4-chloro-6-fluoroquinazoline stems from its dual role as a synthetic building block and a biologically active pharmacophore. In medicinal chemistry, its derivatives demonstrate compelling bioactivities:
Anticancer Agents: This scaffold serves as the cornerstone for numerous tubulin polymerization inhibitors and kinase antagonists. Structure-activity relationship (SAR) studies reveal that specific substitutions at position 2 dramatically influence antiproliferative potency. For example, 1-(2-(furan-3-yl)quinazolin-4-yl)-1-(4-methoxyphenyl)ethan-1-ol (PVHD303) exhibits exceptional activity against human lung cancer (A549) and colon cancer (HCT116) cell lines, with IC₅₀ values as low as 13 nM. This compound disrupts microtubule formation at centrosomes, inducing mitotic arrest. Similarly, derivatives bearing 2-(thiophen-2-yl) or 2-(5-cyanothiophen-2-yl) groups (e.g., compound 9h) demonstrate comparable potency, underscoring the favorable impact of electron-rich heteroaryl groups at position 2 [6].
Table 3: Biological Activity Profiles of Representative 4-Chloro-6-fluoroquinazoline Derivatives
Derivative Structure | Biological Target/Activity | Key Metric (e.g., IC₅₀, ED₅₀) | Significance |
---|---|---|---|
1-(2-(Furan-3-yl)quinazolin-4-yl)-1-(4-methoxyphenyl)ethan-1-ol (PVHD303) | Tubulin polymerization inhibition; Antiproliferative (A549) | IC₅₀ = 0.013 μM (A549) | Highly potent in vitro; Significant in vivo tumor growth inhibition in HCT116 xenograft |
N-[2-(4'-Halogenophenyl)ethyl]-6-fluoro-4-quinazolinamines | NEK4 kinase inhibition | IC₅₀ ~1 μM (NEK4) | First reported NEK4 inhibitors; Anti-proliferative in EGFR-mutant NSCLC cells |
6-Fluoro-4-(substituted amino)quinazolines (e.g., 5b, 5c, 5d) | Anticonvulsant (scPTZ, MES models) | ED₅₀ = 140-165 mg/kg (mice) | Superior protective index (PI = TD₅₀/ED₅₀ = 1.78-2.29) vs. reference drugs |
Anticonvulsant Agents: Fluorinated quinazolines bearing appropriate 4-amino substituents demonstrate potent activity in seizure models. Compounds like 5b, 5c, and 5d (substituted-6-fluoroquinazolin-4-amines) exhibit high protection (100%) against pentylenetetrazole (PTZ)-induced and maximal electroshock (MES)-induced seizures in mice. Their ED₅₀ values (140-165 mg/kg) surpass reference drugs methaqualone (ED₅₀ = 200 mg/kg) and valproate (ED₅₀ = 300 mg/kg). Molecular docking studies correlate this activity with high binding affinity to the GABA-A receptor, while enzymatic assays confirm their role as GABA modulators [3].
Kinase Inhibition: Derivatives like N-[2-(4'-halogenophenyl)ethyl]-6-fluoro-4-quinazolinamines represent pioneering inhibitors of never in mitosis A related kinase 4 (NEK4), a kinase implicated in non-small cell lung cancer (NSCLC) progression and resistance to apoptosis. These compounds exhibit IC₅₀ values around 1 μM against NEK4 and demonstrate selective antiproliferative effects against EGFR-mutant NSCLC cells, positioning them as valuable chemical probes and therapeutic leads [10].
Beyond therapeutics, halogenated quinazolines are increasingly investigated in materials science. The electron-deficient core and halogen substituents facilitate their incorporation into organic semiconductors, liquid crystals, and metal-organic frameworks (MOFs). Their ability to engage in halogen bonding and π-π stacking interactions makes them promising building blocks for optoelectronic materials, although this area remains less explored than their medicinal applications [5] [8]. The synergy between the quinazoline core's inherent properties and the strategic placement of chlorine and fluorine ensures the continued relevance of 4-chloro-6-fluoroquinazoline across chemical disciplines, driving ongoing innovation in synthetic methodologies and applications.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7